3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Coupling of the oxazole and piperidine rings: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Formation of the imidazolidine-2,4-dione moiety: This can be achieved through the cyclization of urea derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The piperidine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The imidazolidine-2,4-dione moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under high pressure.
Substitution: NaH in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of oxazole N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of alkylated imidazolidine-2,4-dione derivatives.
Scientific Research Applications
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds like oxaprozin and mubritinib, which also contain the oxazole ring, are known for their biological activities.
Piperidine derivatives: Compounds such as piperidine-based alkaloids and pharmaceuticals.
Imidazolidine-2,4-dione derivatives: Compounds like hydantoin derivatives, which are used in anticonvulsant medications.
Uniqueness
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties. This unique structure allows for diverse applications and interactions that are not commonly found in other compounds.
Properties
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-8-6-10(15-21-8)12(19)16-4-2-9(3-5-16)17-11(18)7-14-13(17)20/h6,9H,2-5,7H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHUWNUZNYUZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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